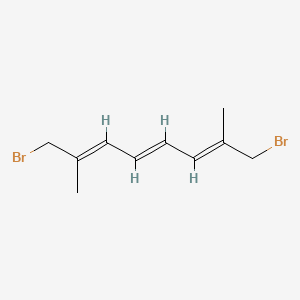
(2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene is an organic compound with the molecular formula C10H14Br2 It is characterized by the presence of three conjugated double bonds and two bromine atoms at the terminal positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene typically involves the bromination of 2,7-dimethyl-2,4,6-octatriene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the terminal positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.
化学反应分析
Types of Reactions
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bonds into epoxides.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation reactions can produce epoxides or other oxygenated compounds.
科学研究应用
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to the interaction of brominated compounds with biological systems. It may serve as a model compound for investigating the effects of halogenation on biological activity.
Medicine: Research into the potential medicinal properties of brominated compounds includes exploring their use as antimicrobial or anticancer agents.
Industry: The compound’s reactivity and structural features make it useful in the development of new materials, such as polymers and advanced coatings.
作用机制
The mechanism by which (2E,4E,6E)-1,8-dibromo-2,7-dimethyl-2,4,6-octatriene exerts its effects depends on the specific context of its application. In chemical reactions, the presence of conjugated double bonds and bromine atoms influences its reactivity. The compound can participate in electrophilic addition and substitution reactions due to the electron-withdrawing nature of the bromine atoms. In biological systems, the bromine atoms may interact with biomolecules, potentially leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene: A similar compound without the conjugated double bonds.
2,7-Dimethyl-2,4,6-octatriene: The parent compound without bromine atoms.
1,8-Dichloro-2,7-dimethyl-2,4,6-octatriene: A compound with chlorine atoms instead of bromine.
Uniqueness
(2E,4E,6E)-1,8-Dibromo-2,7-dimethyl-2,4,6-octatriene is unique due to the presence of both conjugated double bonds and bromine atoms. This combination imparts distinct reactivity and properties compared to its analogs. The conjugated system allows for various chemical transformations, while the bromine atoms provide sites for further functionalization.
属性
分子式 |
C10H14Br2 |
|---|---|
分子量 |
294.03 g/mol |
IUPAC 名称 |
(2E,4E,6E)-1,8-dibromo-2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H14Br2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6H,7-8H2,1-2H3/b4-3+,9-5+,10-6+ |
InChI 键 |
SDFNLBAGUUMXTA-XLKYRCCQSA-N |
手性 SMILES |
C/C(=C\C=C\C=C(\CBr)/C)/CBr |
规范 SMILES |
CC(=CC=CC=C(C)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















